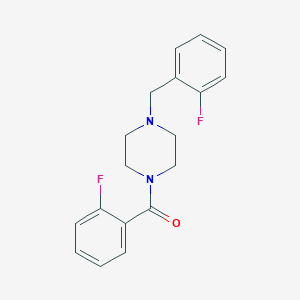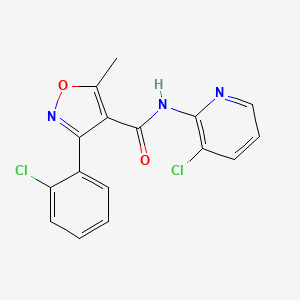![molecular formula C16H14BrClN2O3 B5745094 N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B5745094.png)
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCA belongs to the family of ethanimidamide compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide is not fully understood. However, studies have shown that N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide inhibits the activity of various enzymes, including cyclooxygenase-2, 5-lipoxygenase, and phospholipase A2. N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide has also been shown to inhibit the expression of various genes involved in cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide has been shown to have various biochemical and physiological effects. N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis. Additionally, N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide has several advantages for lab experiments. N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide is easy to synthesize and has a high purity level. Additionally, N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide has been shown to be stable under various conditions, making it suitable for long-term storage. However, N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide has some limitations for lab experiments. N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide has low solubility in water, which can limit its use in certain experiments. Additionally, N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide. One future direction is to investigate the potential use of N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide in combination with other anti-cancer drugs to enhance its therapeutic effects. Another future direction is to study the pharmacokinetics and pharmacodynamics of N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide in vivo to determine its safety and efficacy. Additionally, future studies could investigate the potential use of N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide in other diseases, such as arthritis and asthma, due to its anti-inflammatory effects.
Synthesemethoden
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide has been synthesized using various methods, including the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenyl acetate, which is then reacted with 4-chloroaniline to form N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide. Another method involves the reaction of 4-bromophenol with 4-chloroaniline to form 4-(4-chlorophenyl)-2-bromophenol, which is then reacted with acetyl chloride to form N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide. N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide can also be synthesized using other methods, including the reaction of 4-bromophenol with 4-chloroacetoacetate to form 4-bromo-2-(4-chlorophenyl)-3-oxobutanoic acid, which is then reacted with ammonia to form N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide.
Wissenschaftliche Forschungsanwendungen
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide has been studied for its potential therapeutic applications, including anti-tumor, anti-inflammatory, and anti-angiogenic properties. N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide has been shown to inhibit the growth of various cancer cells, including breast cancer, ovarian cancer, and lung cancer. N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c17-12-3-7-14(8-4-12)22-10-16(21)23-20-15(19)9-11-1-5-13(18)6-2-11/h1-8H,9-10H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTYQJHETYHEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NOC(=O)COC2=CC=C(C=C2)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/OC(=O)COC2=CC=C(C=C2)Br)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

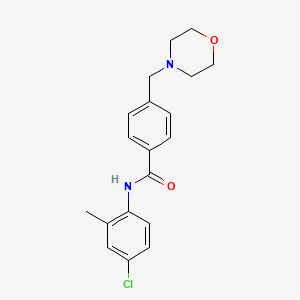
![3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5745021.png)
![2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5745030.png)
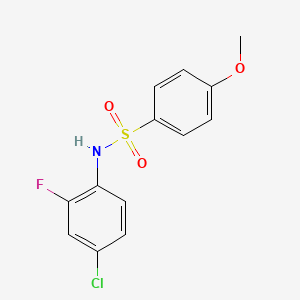
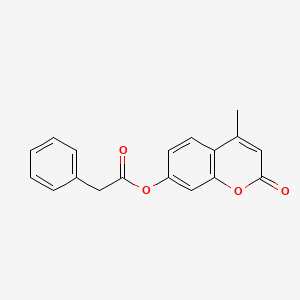
![2,2'-[(phenylsulfonyl)imino]diacetamide](/img/structure/B5745042.png)
![5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5745047.png)
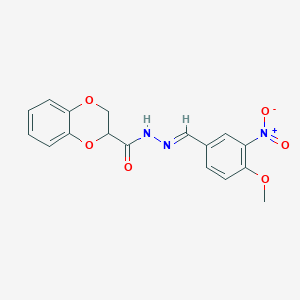
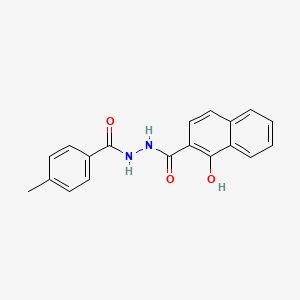
![N-3-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5745063.png)
